An In-Depth Technical Guide to 5-Phenyl-1-(p-tolyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-Phenyl-1-(p-tolyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Phenyl-1-(p-tolyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will explore established synthetic routes and critically evaluate its potential as a scaffold in drug discovery, drawing upon the extensive research into the biological activities of pyrazole derivatives. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the therapeutic promise of this molecule.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the architecture of many biologically active compounds.[1][2] Its unique electronic properties and structural versatility have made it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[3] The strategic substitution on the pyrazole ring allows for the fine-tuning of its pharmacological profile, making derivatives like 5-Phenyl-1-(p-tolyl)-1H-pyrazole attractive candidates for novel drug discovery programs.[4]
Molecular Structure and Chemical Identity
The chemical identity of 5-Phenyl-1-(p-tolyl)-1H-pyrazole is defined by a central pyrazole ring substituted with a phenyl group at the 5-position and a p-tolyl group at the 1-position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 1-(4-methylphenyl)-5-phenyl-1H-pyrazole[5] |
| CAS Number | 943725-79-9[5] |
| Molecular Formula | C₁₆H₁₄N₂ |
| Molecular Weight | 234.30 g/mol [5] |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3 |
| InChI Key | KCJXSSPRCFTXHD-UHFFFAOYSA-N[5] |
Structural Diagram:
Caption: Chemical structure of 5-Phenyl-1-(p-tolyl)-1H-pyrazole.
Physicochemical and Spectroscopic Profile
Understanding the physicochemical properties of a compound is crucial for its development as a therapeutic agent.
Predicted Physicochemical Properties:
| Property | Value | Source |
| LogP | 4.14 | [5] |
| Topological Polar Surface Area (TPSA) | 15.7 Ų | [6] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |
The high LogP value suggests that 5-Phenyl-1-(p-tolyl)-1H-pyrazole is a lipophilic molecule, which has implications for its solubility, membrane permeability, and potential for metabolism.
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and p-tolyl rings, typically in the range of δ 7.0-8.0 ppm. A characteristic singlet for the pyrazole proton (H4) would likely appear in the region of δ 6.0-7.0 ppm. The methyl protons of the tolyl group would give rise to a singlet around δ 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display a series of signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the phenyl, p-tolyl, and pyrazole rings. The methyl carbon of the tolyl group would be observed in the upfield region (δ 20-25 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and aromatic C-H bending vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (234.30 g/mol ). Fragmentation patterns would likely involve the cleavage of the phenyl and tolyl substituents from the pyrazole core.
Synthesis of 5-Phenyl-1-(p-tolyl)-1H-pyrazole
The synthesis of 1,5-diaryl-substituted pyrazoles is well-established in the literature. A common and efficient method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 5-Phenyl-1-(p-tolyl)-1H-pyrazole.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add p-tolylhydrazine (1 equivalent).[10]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 5-Phenyl-1-(p-tolyl)-1H-pyrazole.
This synthetic approach is generally high-yielding and allows for the introduction of various substituents on both the phenyl and tolyl rings, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Potential in Drug Development: A Landscape of Biological Activities
While specific biological data for 5-Phenyl-1-(p-tolyl)-1H-pyrazole is limited in the public domain, the broader class of pyrazole derivatives has demonstrated a remarkable range of pharmacological activities, suggesting promising avenues for investigation.[11][12]
Potential Therapeutic Targets and Applications:
-
Anticancer Activity: Numerous pyrazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[13][14] For instance, certain 5-phenyl-1H-pyrazole derivatives have been investigated as inhibitors of BRAF(V600E), a mutated kinase implicated in several cancers.[15] The structural features of 5-Phenyl-1-(p-tolyl)-1H-pyrazole make it a candidate for evaluation against a panel of cancer cell lines and kinase targets.
-
Anti-inflammatory Activity: The pyrazole scaffold is famously present in the non-steroidal anti-inflammatory drug (NSAID) celecoxib. Many other pyrazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[16] Given the structural similarities, 5-Phenyl-1-(p-tolyl)-1H-pyrazole warrants investigation for its potential to modulate inflammatory pathways.
-
Antimicrobial and Antiviral Activity: The pyrazole nucleus is also a key component in compounds with antimicrobial and antiviral properties.[12] The exploration of 5-Phenyl-1-(p-tolyl)-1H-pyrazole against a range of bacterial and viral pathogens could uncover novel therapeutic leads.
-
Neurological and Metabolic Disorders: Pyrazole derivatives have also been explored for their potential in treating neurological conditions and metabolic diseases.[17][18] The lipophilic nature of 5-Phenyl-1-(p-tolyl)-1H-pyrazole may facilitate its entry into the central nervous system, making it an interesting candidate for neuropharmacological screening.
Future Directions and Conclusion
5-Phenyl-1-(p-tolyl)-1H-pyrazole represents a molecule with significant untapped potential in the realm of drug discovery. Its straightforward synthesis and the proven track record of the pyrazole scaffold provide a strong foundation for further investigation.
Key areas for future research include:
-
Systematic Biological Screening: A comprehensive evaluation of its activity against a diverse panel of biological targets, including kinases, inflammatory enzymes, and microbial pathogens.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying any observed biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo Efficacy and Safety Profiling: Assessment of its therapeutic potential and safety in relevant animal models.
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